molecular formula C16H9BrClNO2 B13705246 6-Bromo-8-chloro-2-phenylquinoline-4-carboxylic Acid

6-Bromo-8-chloro-2-phenylquinoline-4-carboxylic Acid

Cat. No.: B13705246
M. Wt: 362.60 g/mol
InChI Key: LIFQPTPUNFQXJD-UHFFFAOYSA-N
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Description

6-Bromo-8-chloro-2-phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-chloro-2-phenylquinoline-4-carboxylic acid can be achieved through several classical methods, including the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach reactions . These methods involve the cyclization of aniline derivatives with various reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound typically involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols. These methods are designed to be efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-chloro-2-phenylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include copper salts, D-glucose, and proline. The reactions are typically carried out in aqueous ethanol as a green solvent .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions may produce various halogenated derivatives .

Scientific Research Applications

6-Bromo-8-chloro-2-phenylquinoline-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication. The exact mechanism depends on the specific biological activity being studied .

Properties

Molecular Formula

C16H9BrClNO2

Molecular Weight

362.60 g/mol

IUPAC Name

6-bromo-8-chloro-2-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C16H9BrClNO2/c17-10-6-11-12(16(20)21)8-14(9-4-2-1-3-5-9)19-15(11)13(18)7-10/h1-8H,(H,20,21)

InChI Key

LIFQPTPUNFQXJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Cl)Br)C(=C2)C(=O)O

Origin of Product

United States

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